(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid
Description
The compound (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral propanoic acid derivative featuring a halogenated aromatic ring (3-bromo-4-chlorophenyl) and a tert-butoxy carbonyl (Boc)-protected amino group. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly in targeting enzymes or receptors where halogen bonding and stereochemistry are critical .
Properties
Molecular Formula |
C14H17BrClNO4 |
|---|---|
Molecular Weight |
378.64 g/mol |
IUPAC Name |
(3R)-3-(3-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
QUFNPVXGZSOYQH-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)Cl)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine substituents.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine and chlorine substituents or the propanoic acid moiety.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid may have potential as a drug candidate or a precursor for drug synthesis. Its ability to undergo various chemical reactions makes it a versatile compound for medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The bromine and chlorine substituents, along with the protected amino group, allow the compound to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and physicochemical properties of the target compound with its analogs:
Key Observations:
- Halogen vs.
- Backbone Flexibility: Propanoic acid derivatives (target and Enamine analog) offer greater conformational flexibility than cyclohexane-based compounds (e.g., PBZS1035), which may influence binding to rigid enzyme active sites .
- Stereochemistry: The (3R) configuration in the target and Enamine analog is critical for enantioselective interactions, a feature absent in non-chiral analogs like 2-(4-chloro-2-fluorophenyl)acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
